![molecular formula C13H13ClO B14385989 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride CAS No. 88522-07-0](/img/structure/B14385989.png)
2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride is an organic compound with the molecular formula C13H13ClO. It is a derivative of biphenyl, where the biphenyl core is partially hydrogenated and substituted with a carbonyl chloride group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride typically involves the following steps:
Hydrogenation of Biphenyl: Biphenyl is partially hydrogenated to form 2,3,4,5-tetrahydro-1,1’-biphenyl. This reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Introduction of Carbonyl Chloride Group: The tetrahydro-biphenyl derivative is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride may involve continuous flow reactors to ensure efficient hydrogenation and chlorination processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tetrahydro-biphenyl core can be oxidized to form biphenyl derivatives with various functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), room temperature.
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Aldehydes, Alcohols: Formed from reduction reactions.
Oxidized Biphenyl Derivatives: Formed from oxidation reactions.
科学的研究の応用
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent modification or non-covalent interactions, affecting their function and activity.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a carbonyl chloride.
Uniqueness
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
88522-07-0 |
|---|---|
分子式 |
C13H13ClO |
分子量 |
220.69 g/mol |
IUPAC名 |
4-phenylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C13H13ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9H2 |
InChIキー |
RWPZCUHEGULKGA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CCC1C(=O)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




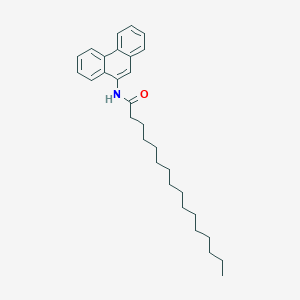
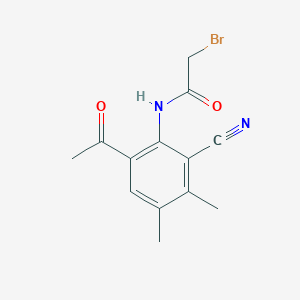
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
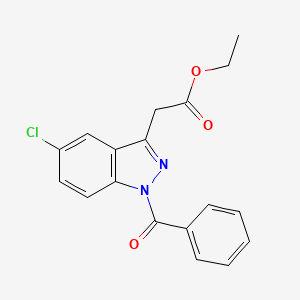
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
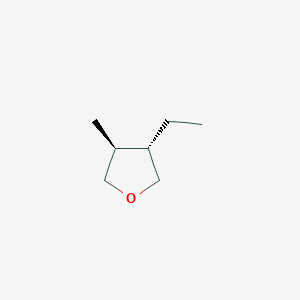
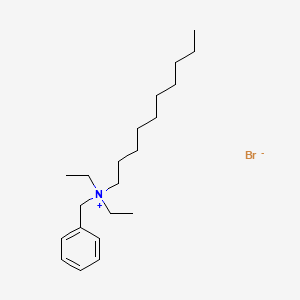
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)
